molecular formula C8H14O B8184450 (s)-3-Ethylcyclohexanone CAS No. 74006-73-8

(s)-3-Ethylcyclohexanone

Cat. No. B8184450
CAS RN: 74006-73-8
M. Wt: 126.20 g/mol
InChI Key: IEVRHAUJJJBXFH-ZETCQYMHSA-N
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Description

(s)-3-Ethylcyclohexanone is a useful research compound. Its molecular formula is C8H14O and its molecular weight is 126.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality (s)-3-Ethylcyclohexanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (s)-3-Ethylcyclohexanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Metabolism Studies in Rats : It was used to study the metabolism of ethylcyclohexane in rats, which indicated mild to moderate renal damage (Serve et al., 1990).

  • Heterogeneous Catalysis : This compound has been employed in heterogeneous catalysis for estimating adsorption equilibrium constants during the competitive hydrogenation of cyclohexanone and its 2-alkyl derivatives (Chihara & Tanaka, 1979).

  • Neuroactivity Research : It is identified as a neuroactive cyclopentanone and cyclohexanone compound that can induce convulsions in mice (Holland et al., 1990).

  • Chemical Interaction Studies : Used in chemical research for studying the interaction between pyrrole/oxazole pairs (Li et al., 2011).

  • DNA and RNA Hybridization Studies : Synthesized ethyl cis-(1S,2R/1R,2S)-2-aminocyclohex-1-yl-N-(thymin-1-yl-acetyl) glycinate was studied for its differential effects in hybridizing with complementary DNA and RNA (Govindaraju et al., 2003).

  • Fungicidal Activity : Some derivatives of (S)-3-Ethylcyclohexanone showed good fungicidal activity against Sclerotinia sclerotiorum (Ming, 2012).

  • Synthesis of Oxygenated Derivatives : Highly oxygenated cyclohexanone derivatives were stereoselectively prepared by reacting 3-ethoxycyclobutanones with silyl enol ethers (Matsuo et al., 2009).

  • Substance Abuse Studies : N-alkyl-arylcyclohexylamines, related to this compound, are used in identifying newly emerging substances of abuse (Wallach et al., 2016).

  • Catalysis Research : In catalysis, the Pd@mpg-C(3)N(4) catalyst promoted the selective formation of cyclohexanone under specific conditions (Wang et al., 2011).

  • Conformational Studies : The compound's derivatives were also studied for their conformational behavior using NMR spectroscopy (Arias-Pérez et al., 1995).

properties

IUPAC Name

(3S)-3-ethylcyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-2-7-4-3-5-8(9)6-7/h7H,2-6H2,1H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEVRHAUJJJBXFH-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCC(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CCCC(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90430711
Record name (3S)-3-ethylcyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90430711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 9793762

CAS RN

74006-73-8
Record name (3S)-3-ethylcyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90430711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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